1-(2-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(2-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of both amino and bromomethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and protein modifications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2-Amino-3-(chloromethyl)phenyl)-1-chloropropan-2-one
- 1-(2-Amino-3-(fluoromethyl)phenyl)-1-fluoropropan-2-one
Comparison: Compared to its analogs, 1-(2-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one is unique due to the presence of bromine atoms, which confer distinct reactivity and properties. Bromine is larger and more polarizable than chlorine or fluorine, which can influence the compound’s behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C10H11Br2NO |
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Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[2-amino-3-(bromomethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H11Br2NO/c1-6(14)9(12)8-4-2-3-7(5-11)10(8)13/h2-4,9H,5,13H2,1H3 |
InChI Key |
XPXRKPVBUGGRKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC(=C1N)CBr)Br |
Origin of Product |
United States |
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